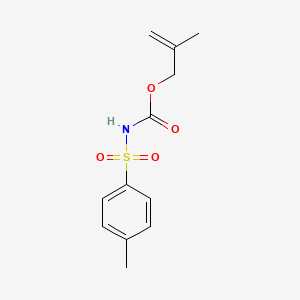
3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl hydrazinecarboxylate with methyl isothiocyanate, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole-5-one derivatives.
Reduction: Formation of corresponding oxadiazoline derivatives.
Substitution: Reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-5-one derivatives, while substitution reactions can produce a wide range of substituted oxadiazoles.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,2,4-oxadiazole-5-thione: Lacks the ethyl group at the 3-position.
3-Ethyl-1,2,4-oxadiazole-5-thione: Lacks the methyl group at the 4-position.
1,2,4-Oxadiazole-5-thione: Lacks both the ethyl and methyl groups.
Uniqueness
3-Ethyl-4-methyl-1,2,4-oxadiazole-5(4H)-thione is unique due to the presence of both ethyl and methyl groups, which may influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets.
Propriétés
Numéro CAS |
64671-59-6 |
|---|---|
Formule moléculaire |
C5H8N2OS |
Poids moléculaire |
144.20 g/mol |
Nom IUPAC |
3-ethyl-4-methyl-1,2,4-oxadiazole-5-thione |
InChI |
InChI=1S/C5H8N2OS/c1-3-4-6-8-5(9)7(4)2/h3H2,1-2H3 |
Clé InChI |
WNTVYHNSFSHELX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=S)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



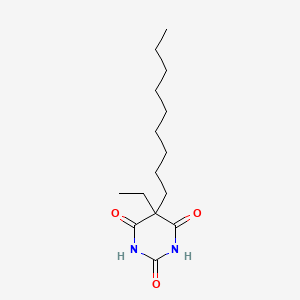
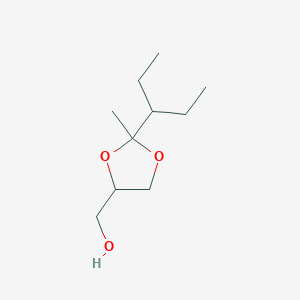

![4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14492038.png)


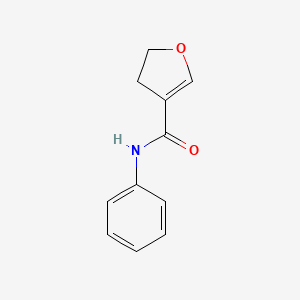
![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
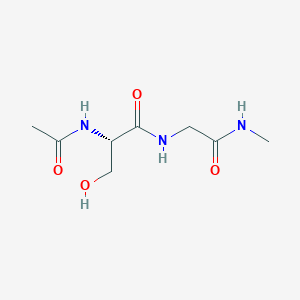
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
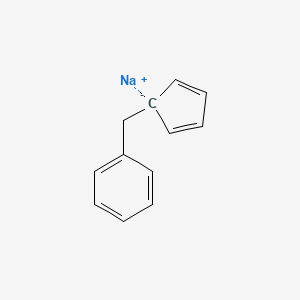
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)
